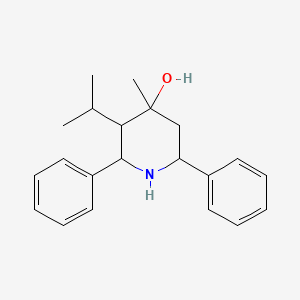
4-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropyl-4-methyl-2,6-diphenyl-4-piperidinol: is a chemical compound with the molecular formula C21H27NO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its unique structural features, which include isopropyl, methyl, and diphenyl groups attached to the piperidine ring. These structural elements contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropyl-4-methyl-2,6-diphenyl-4-piperidinol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including cyclization reactions involving amines and carbonyl compounds.
Introduction of Substituents: The isopropyl, methyl, and diphenyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of 3-isopropyl-4-methyl-2,6-diphenyl-4-piperidinol may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-isopropyl-4-methyl-2,6-diphenyl-4-piperidinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-isopropyl-4-methyl-2,6-diphenyl-4-piperidinol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to investigate the interactions between small molecules and biological targets. Its structural features allow it to bind to specific proteins or enzymes, making it useful for studying biochemical pathways.
Medicine: In medicine, derivatives of 3-isopropyl-4-methyl-2,6-diphenyl-4-piperidinol may have potential therapeutic applications. Researchers are exploring its use in developing new drugs for various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-isopropyl-4-methyl-2,6-diphenyl-4-piperidinol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-methyl-2,6-diphenylpiperidine: This compound shares the piperidine core but lacks the isopropyl group.
3-isopropyl-4-methylpiperidine: Similar to the target compound but without the diphenyl groups.
2,6-diphenylpiperidine: Contains the diphenyl groups but lacks the isopropyl and methyl substituents.
Uniqueness: 3-isopropyl-4-methyl-2,6-diphenyl-4-piperidinol is unique due to the combination of its substituents. The presence of isopropyl, methyl, and diphenyl groups on the piperidine ring imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H27NO |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-methyl-2,6-diphenyl-3-propan-2-ylpiperidin-4-ol |
InChI |
InChI=1S/C21H27NO/c1-15(2)19-20(17-12-8-5-9-13-17)22-18(14-21(19,3)23)16-10-6-4-7-11-16/h4-13,15,18-20,22-23H,14H2,1-3H3 |
InChI Key |
LDCYUQWOTSEZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(NC(CC1(C)O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















